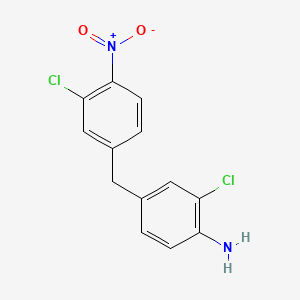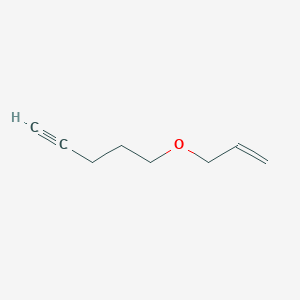
1-Pentyne, 5-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyne, 5-(2-propenyloxy)- is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is also known as allyl pentyl ether, and its molecular formula is C8H14O. It is a colorless liquid under standard conditions and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentyne, 5-(2-propenyloxy)- can be synthesized through the reaction of 1-pentyne with allyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of a strong base, such as sodium amide (NaNH2), to deprotonate the terminal alkyne, followed by the addition of allyl alcohol to form the desired product .
Industrial Production Methods
Industrial production of 1-Pentyne, 5-(2-propenyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentyne, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The compound can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Addition Reactions: Common reagents include halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl). The reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.
Substitution: Reagents such as sodium hydride (NaH) or sodium amide (NaNH2) are commonly used.
Major Products Formed
Addition Reactions: The major products are dihalides or haloalkenes.
Oxidation: The major products are aldehydes or ketones.
Substitution: The major products are substituted alkynes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Pentyne, 5-(2-propenyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentyne: A terminal alkyne with a similar structure but without the allylic ether group.
2-Pentyne: An internal alkyne with the triple bond located between the second and third carbon atoms.
3-Methyl-1-butyne: A branched alkyne with a similar carbon skeleton but different functional groups
Uniqueness
1-Pentyne, 5-(2-propenyloxy)- is unique due to the presence of both the triple bond and the allylic ether group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
| 130018-34-7 | |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
5-prop-2-enoxypent-1-yne |
InChI |
InChI=1S/C8H12O/c1-3-5-6-8-9-7-4-2/h1,4H,2,5-8H2 |
InChI-Schlüssel |
VQQOWEQSNADJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



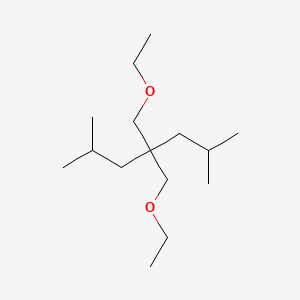
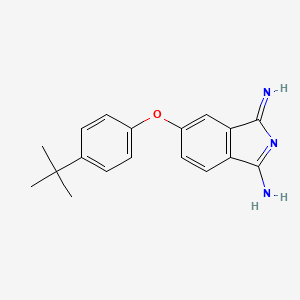
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
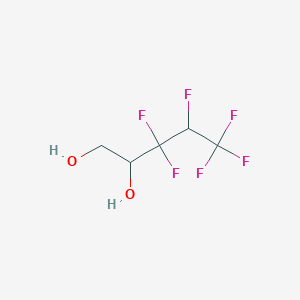
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)


